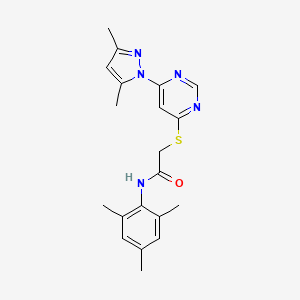

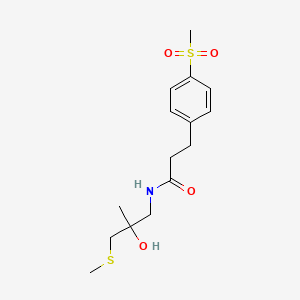

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-mesitylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole-bearing compounds, such as the one , involves the use of elemental microanalysis, FTIR, and 1H NMR techniques . In a study, pyrazolines were synthesized according to published procedures in the literature . A mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol (25 ml) in the presence of glacial acetic acid (0.05 ml) was refluxed for 7 hours .Molecular Structure Analysis

The molecular structure of pyrazole-bearing compounds is verified using elemental microanalysis, FTIR, and 1H NMR techniques . A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .Chemical Reactions Analysis

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

The chemical compound of interest serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. These synthesized compounds are characterized by their incorporation of pyrazole, pyrimidine, and other heterocyclic frameworks. The methods involve cyclization, condensation, and other synthetic pathways to introduce diverse functional groups, aiming to explore the antimicrobial, insecticidal, and antitumor properties of these heterocycles (Bondock et al., 2008), (Deohate & Palaspagar, 2020).

Antimicrobial Activity

Some of the synthesized heterocyclic compounds exhibit significant antimicrobial activity. This includes the development of novel compounds with potential as antibacterial agents. The evaluation of these compounds reveals their inhibitory effects against various microbial strains, offering insights into their mechanism of action and potential therapeutic applications (Abu-Melha, 2013).

Insecticidal and Antitumor Activity

The research also extends to the evaluation of insecticidal and antitumor activities of the synthesized heterocyclic compounds. These studies provide valuable data on the efficacy of these compounds against specific insect pests and cancer cell lines, contributing to the development of new therapeutic and pest control agents (Fadda et al., 2017), (Abdellatif et al., 2014).

Neuroinflammation PET Imaging

A notable application involves the synthesis of novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker of neuroinflammatory processes. These compounds, including their fluorine-18 labeled derivatives, have been evaluated for their potential in vivo PET imaging of neuroinflammation, demonstrating significant promise in neuroscientific research and diagnosis (Damont et al., 2015).

Mecanismo De Acción

The mechanism of action of pyrazole-bearing compounds is often studied through molecular docking studies . For instance, a compound displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .

Propiedades

IUPAC Name |

2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5OS/c1-12-6-13(2)20(14(3)7-12)23-18(26)10-27-19-9-17(21-11-22-19)25-16(5)8-15(4)24-25/h6-9,11H,10H2,1-5H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQZIPWRSGUVKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

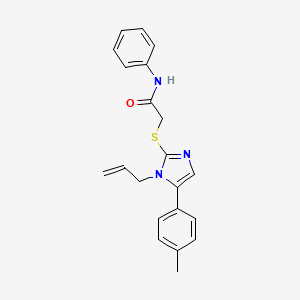

![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2732724.png)

![3-(4-chlorophenyl)-5-methyl-N-1-naphthyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)

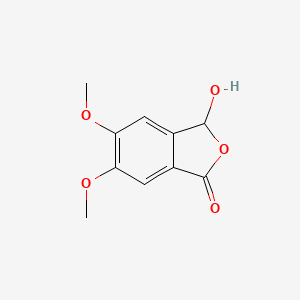

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2732728.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2732736.png)

![ethyl 2-[9-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2732737.png)

![5-Benzyl-2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2732742.png)

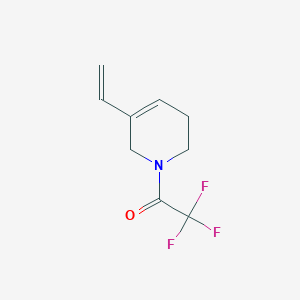

![2-Methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-5-thiophen-2-ylpyrazole-3-carboxamide](/img/structure/B2732746.png)